molecular formula C9H7ClN2OS B2571312 6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 23070-26-0

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2571312
CAS RN: 23070-26-0
M. Wt: 226.68
InChI Key: VVFXGEKVTMHEKQ-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound. It’s a type of quinazolinone, which are compounds that have broad applications in the biological, pharmaceutical, and material fields .


Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, such as this compound, can be achieved via amination and annulation of amidines and benzamides . This process involves a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation .


Molecular Structure Analysis

The molecular formula of this compound is C16H13ClN2OS. The molecular weight is 316.8.


Chemical Reactions Analysis

Quinazolin-4(1H)-ones can be synthesized via amination and annulation of amidines and benzamides . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .

Scientific Research Applications

Synthesis and Optimization

Research has focused on synthesizing functionalized derivatives of quinazolinones, showcasing the chemical versatility and potential applications of these compounds in creating novel molecules. For example, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization demonstrates the compound's utility in generating complex heterocyclic systems, which are of interest for developing new chemical entities with potential biological activities (N. Kut, M. Onysko, V. Lendel, 2020).

Anticancer Activity

Quinazolinone derivatives have been evaluated for their anticancer properties, highlighting the compound's relevance in therapeutic research. A study on the synthesis, method optimization, and evaluation of anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives targeting EGFR-tyrosine kinase provides insight into the compound's potential as a framework for developing potent antitumor agents (M. Noolvi, H. Patel, 2013).

Enzymatic Enhancement

Quinazolinone derivatives have been synthesized and evaluated for their effect on enzymatic activities, suggesting potential applications in biochemical research. The synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under PTC conditions as novel enzymatic enhancers shows the compound's ability to significantly enhance the activity of α-amylase, a key enzyme in glucose production (M. Abass, 2007).

Anti-inflammatory and Diuretic Activities

Research on quinazolinone derivatives has also explored their anti-inflammatory and diuretic activities. The synthesis and evaluation of novel quinazolinone derivatives as diuretic agents indicate the compound's potential in addressing conditions that require diuretic intervention, showcasing a promising avenue for developing new therapeutic agents (A. R. Maarouf, Eman R. El‐Bendary, Fatma E. Goda, 2004).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have been studied for their antimicrobial and antifungal properties. The synthesis, antibacterial evaluation, Crystal Structure, and Hirshfeld surface analysis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one demonstrate the compound's effectiveness against bacterial strains, contributing to the search for new antimicrobial agents (Mohammed H. Geesi, 2020).

properties

IUPAC Name

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFXGEKVTMHEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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